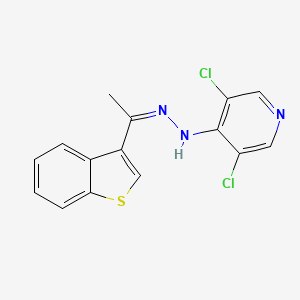![molecular formula C18H19ClN2O3 B5350121 ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate](/img/structure/B5350121.png)
ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate, also known as SR-9009, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is classified as a Rev-Erb agonist, which means it has the ability to regulate the circadian rhythm and metabolism of cells in the body. In
Mechanism of Action
Ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate works by binding to Rev-Erb receptors in the body, which are responsible for regulating the circadian rhythm and metabolism of cells. When this compound binds to these receptors, it activates them, leading to an increase in the metabolic activity of cells and a regulation of the circadian rhythm. This mechanism of action has been shown to have significant implications for the treatment of a wide range of conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in scientific research. One of the main effects of this compound is an increase in the metabolic activity of cells, which can lead to weight loss and improved glucose metabolism. Additionally, this compound has been shown to have anti-inflammatory effects, which can have implications for the treatment of inflammatory conditions such as arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate in lab experiments is its ability to regulate the circadian rhythm and metabolism of cells. This can make it a useful tool for studying the effects of these processes on various biological systems. Additionally, the synthesis method for this compound is cost-effective and efficient, making it a viable option for researchers. However, one limitation of using this compound in lab experiments is the potential for off-target effects, which can complicate the interpretation of results.
Future Directions
There are many potential future directions for research involving ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate. One area of interest is its potential applications in the treatment of sleep disorders and other conditions that are influenced by the circadian rhythm. Additionally, research is ongoing to explore the potential applications of this compound in the treatment of metabolic disorders such as obesity and type 2 diabetes. Finally, there is ongoing research to optimize the synthesis method for this compound to improve yields and reduce costs.
Synthesis Methods
The synthesis of ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate involves the reaction of 4-chlorobenzaldehyde with morpholine, followed by the reaction of the resulting compound with ethyl nicotinate. The final product is obtained through a purification process that involves column chromatography. This synthesis method has been optimized to produce high yields of pure this compound, making it a cost-effective and efficient way to obtain this compound for scientific research.
Scientific Research Applications
Ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate has been shown to have a wide range of potential applications in scientific research. One of the main areas of interest is its ability to regulate the circadian rhythm of cells in the body. This can have significant implications for the treatment of sleep disorders and other conditions that are influenced by the body's internal clock. Additionally, this compound has been shown to have potential applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes, by increasing the metabolic activity of cells in the body.
properties
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-2-23-18(22)15-4-3-9-20-17(15)21-10-11-24-16(12-21)13-5-7-14(19)8-6-13/h3-9,16H,2,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXAQALFXBQLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5350039.png)
![methyl (2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5350041.png)
![1-(1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)ethanol](/img/structure/B5350052.png)

![8-chloro-2-[4-(trifluoromethyl)phenyl]-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one](/img/structure/B5350071.png)
![(2,5-difluorophenyl)[1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5350079.png)
![7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5350092.png)
![(3S*,4S*)-1-[2-(allyloxy)benzoyl]piperidine-3,4-diol](/img/structure/B5350100.png)
![7-acetyl-6-(2-chlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5350106.png)
![N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5350111.png)

![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5350131.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methylpiperazine hydrochloride](/img/structure/B5350133.png)
![2-cyclohexyl-7-(3,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5350136.png)